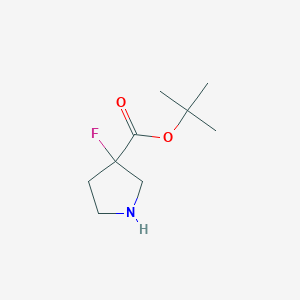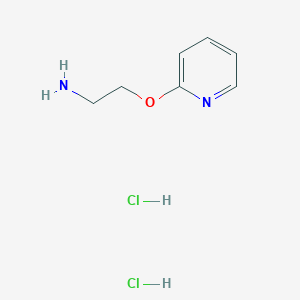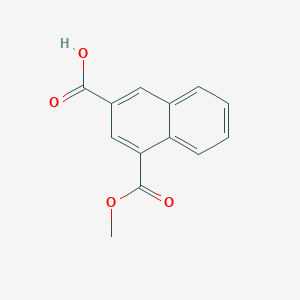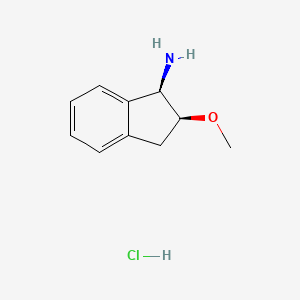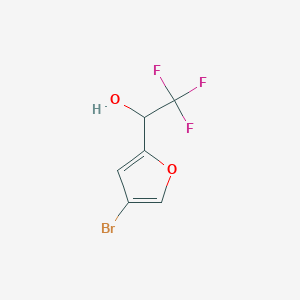
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Vue d'ensemble
Description
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a brominated furan ring and a trifluoromethyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromofuran with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols .
Applications De Recherche Scientifique
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated organic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through its brominated and trifluoromethyl groups. These interactions can affect various biochemical pathways, potentially leading to changes in enzyme activity, receptor binding, or cellular signaling. The exact molecular targets and pathways involved depend on the specific context of its application, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
(4-Bromofuran-2-yl)methanol: This compound has a similar brominated furan ring but lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
1-(4-Bromofuran-2-yl)piperidine-2,2,3,3,4,4,5,5,6,6-d10: This compound contains a piperidine ring instead of an ethan-1-ol backbone, leading to different chemical and biological properties.
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine:
The uniqueness of this compound lies in its combination of a brominated furan ring and a trifluoromethyl group, which imparts specific chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRAILDYOPEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)
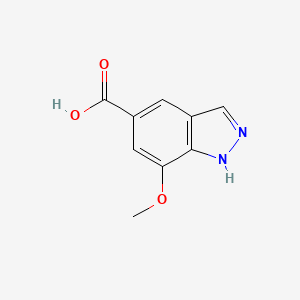
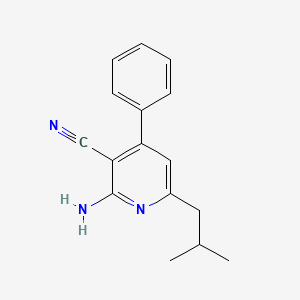
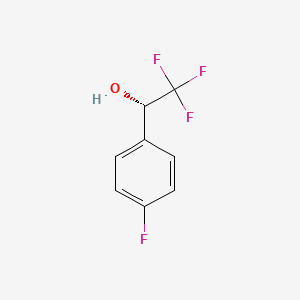
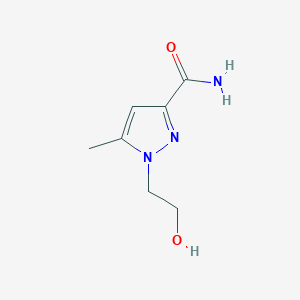
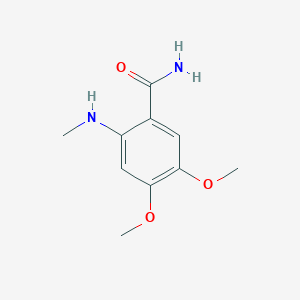
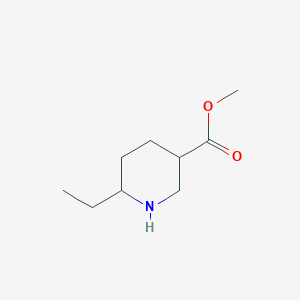
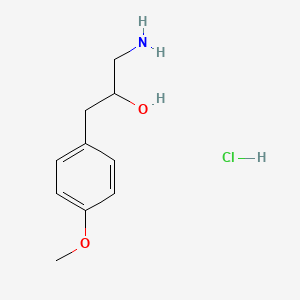
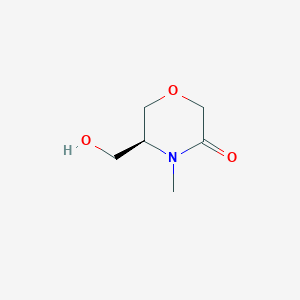
![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
